L-N-t-Boc-2-bromomethyl Glycine Allyl Ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester typically involves the protection of glycine followed by bromination and esterification. The process begins with the protection of the amino group of glycine using a tert-butoxycarbonyl (Boc) group. This is followed by the bromination of the methyl group and the esterification of the carboxyl group with allyl alcohol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
L-N-t-Boc-2-bromomethyl Glycine Allyl Ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles to form different derivatives.
Oxidation Reactions: The allyl ester group can undergo oxidation to form corresponding acids or aldehydes.
Reduction Reactions: The ester group can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Corresponding acids or aldehydes.
Reduction Reactions: Alcohols.
Scientific Research Applications
L-N-t-Boc-2-bromomethyl Glycine Allyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester involves its ability to act as a versatile intermediate in various chemical reactions. Its bromomethyl group is highly reactive, allowing it to participate in substitution reactions, while the allyl ester group can undergo oxidation and reduction reactions. These properties make it a valuable tool in synthetic chemistry and proteomics research .
Comparison with Similar Compounds
Similar Compounds
- L-N-t-Boc-2-chloromethyl Glycine Allyl Ester
- L-N-t-Boc-2-iodomethyl Glycine Allyl Ester
- L-N-t-Boc-2-fluoromethyl Glycine Allyl Ester
Uniqueness
L-N-t-Boc-2-bromomethyl Glycine Allyl Ester is unique due to its bromomethyl group, which provides a balance of reactivity and stability. Compared to its chloromethyl, iodomethyl, and fluoromethyl counterparts, the bromomethyl group offers moderate reactivity, making it suitable for a wide range of chemical transformations without being overly reactive .
Properties
IUPAC Name |
prop-2-enyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO4/c1-5-6-16-9(14)8(7-12)13-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOUMZBQABKMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403274 | |
Record name | L-N-t-Boc-2-bromomethyl Glycine Allyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865701-97-9 | |
Record name | L-N-t-Boc-2-bromomethyl Glycine Allyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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